n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide

Description

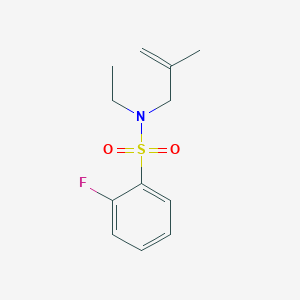

n-Ethyl-2-fluoro-N-(2-methylallyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a sulfonamide group at the benzene ring’s 1-position, with an ethyl group and a fluorine atom at the 2-position. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological properties, particularly as enzyme inhibitors (e.g., carbonic anhydrases) and antitumor agents .

Properties

Molecular Formula |

C12H16FNO2S |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-ethyl-2-fluoro-N-(2-methylprop-2-enyl)benzenesulfonamide |

InChI |

InChI=1S/C12H16FNO2S/c1-4-14(9-10(2)3)17(15,16)12-8-6-5-7-11(12)13/h5-8H,2,4,9H2,1,3H3 |

InChI Key |

CCZUALJZJSDBBV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=C)C)S(=O)(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with fluorinating agents. One common method is the reaction of benzenesulfonimide with fluorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Fluorinated Benzenesulfonamides

- N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide (B3Z): Shares the 2-fluoro substitution on the benzene ring but replaces the ethyl and 2-methylallyl groups with a diethylaminoethyl chain. The diethylaminoethyl group introduces basicity, altering solubility and membrane permeability compared to the non-polar 2-methylallyl group in the target compound .

- 3-Amino-benzenesulfonamide (Compound 1 in ): Lacks fluorine and alkyl/allyl substituents. The amino group at the 3-position provides electron-donating effects, reducing sulfonamide acidity. Shows moderate inhibition of carbonic anhydrase (KI = 1,148 nM), suggesting that fluorine and substituent bulk in the target compound may enhance binding affinity .

N-(2-Methylallyl)-Substituted Benzenesulfonamides

- N-(Cyclohex-2-en-1-yl)-4-methyl-N-(2-methylallyl)benzenesulfonamide (61j): Features a cyclohexenyl group instead of the ethyl-fluoro substitution. Synthesized via alkylation with 4-chloro-2-methyl-1-butene under basic conditions (K2CO3/NaI/MeCN), a method applicable to the target compound’s synthesis .

4-Methyl-N-(2-methylallyl)-N-((2-(prop-1-en-2-yl)cyclopropyl)methyl)benzenesulfonamide (97b) :

Heterocyclic Benzenesulfonamides

- 4-[2-Amino-6-(1,3-benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide (Compound 1 in ): Integrates a pyrimidine ring, improving π-π stacking interactions with enzymes. However, the absence of fluorine and allyl groups reduces electrophilic reactivity .

Physicochemical and Pharmacological Properties

Biological Activity

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties, particularly against influenza viruses. For instance, an aryl sulfonamide compound was shown to inhibit the entry and replication of diverse influenza strains (H1N1, H5N1, H3N2) by reducing viral mRNA levels in infected cells. The mechanism involves interference with viral entry or mRNA transcription processes, leading to decreased expression of viral proteins .

Key Findings:

- IC50 Value : The compound displayed an IC50 of 16.79 nM against influenza virus replication.

- Mechanism : Inhibition of viral mRNA production and protein expression was noted through techniques such as single-molecule RNA in situ hybridization (smRNA-FISH) and western blot analysis.

Antibacterial Activity

The antibacterial potential of sulfonamide derivatives has also been explored extensively. Compounds with a similar structure to this compound were evaluated for their efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.

Efficacy Data:

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| 23a | S. aureus | 0.09 | Inhibition of protein synthesis |

| 23b | B. subtilis | 0.181 | Disruption of biofilm formation |

| 22c | MRSA | 62.5 | QS inhibition |

The compounds demonstrated bactericidal activity by inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production . Notably, the presence of a 2-methylallyl substituent enhanced the antibacterial activity compared to isobutyl counterparts.

Study on Influenza Virus

A study focusing on the antiviral activity of sulfonamides revealed that these compounds could effectively reduce viral load in primary human bronchial epithelial cells infected with influenza virus. The results indicated that treatment with the compound led to a significant reduction in viral protein levels, suggesting a robust antiviral action .

Study on Antibacterial Properties

In another investigation, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antibacterial potency and biofilm inhibition capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.